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4-(Aminomethyl)-5-nitrobenzene-1,2-diol
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Overview
Description
4-(Aminomethyl)-5-nitrobenzene-1,2-diol is an organic compound with a unique structure that includes both an aminomethyl group and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-5-nitrobenzene-1,2-diol typically involves nitration and subsequent amination of benzene derivativesThe reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure the desired substitution pattern .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts such as palladium or copper can enhance the efficiency of these reactions .
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-5-nitrobenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst. Oxidizing agents such as potassium permanganate (KMnO4) can be used for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-(Aminomethyl)-5-aminobenzene-1,2-diol, while substitution reactions can introduce various functional groups to the benzene ring .
Scientific Research Applications
4-(Aminomethyl)-5-nitrobenzene-1,2-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-5-nitrobenzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aminomethyl group can also form hydrogen bonds and electrostatic interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-(Aminomethyl)benzoic acid
- 4-(Aminomethyl)fluorescein
- 4-(Aminomethyl)cyclohexanecarboxylic acid
Uniqueness
4-(Aminomethyl)-5-nitrobenzene-1,2-diol is unique due to the presence of both an aminomethyl and a nitro group on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This dual functionality allows for a wide range of applications and interactions with various molecular targets .
Biological Activity
4-(Aminomethyl)-5-nitrobenzene-1,2-diol, also known as PHI (Porcine Histidine Insulin), is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
This compound possesses a unique chemical structure that contributes to its biological activity. The compound features an amino group and a nitro group attached to a benzene ring, which enhances its reactivity and interaction with biological targets.
Biological Activities
Research has demonstrated various biological activities associated with this compound:
- Vasodilation : The compound has been shown to induce vasodilation, which is the widening of blood vessels. This effect is primarily mediated through the activation of intracellular signaling pathways that increase cyclic adenosine monophosphate (cAMP) levels in vascular smooth muscle cells.
- Insulin Secretion : It stimulates insulin secretion from pancreatic beta cells. This mechanism involves binding to specific receptors that activate adenylate cyclase, leading to increased cAMP levels and subsequent insulin release.
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial properties, although further research is needed to fully characterize these effects.
The biological effects of this compound are largely attributed to its interaction with specific receptors and subsequent activation of signaling pathways. The compound's ability to modulate cAMP levels plays a crucial role in its vasodilatory and insulinotropic effects.
Case Studies
Several studies have investigated the pharmacological potential of this compound:
- Ebola Virus Inhibition : A series of 4-(aminomethyl)benzamide derivatives were tested for their efficacy against the Ebola virus. Compounds similar to this compound demonstrated significant antiviral activity with EC50 values below 10 μM against both Ebola and Marburg viruses. These findings suggest potential therapeutic applications in viral infections .
- Diabetes Management : Research into the insulin-secreting properties of this compound indicates its potential role in managing diabetes. By enhancing insulin release in response to glucose levels, it could serve as a basis for developing new treatments for diabetic patients.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other related compounds:
Compound | Vasodilation | Insulin Secretion | Antimicrobial Activity |
---|---|---|---|
This compound | Yes | Yes | Preliminary evidence |
Vasoactive Intestinal Peptide (VIP) | Yes | Moderate | No |
Glucagon | Yes | Yes | No |
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Areas for future investigation include:
- Mechanistic Studies : Detailed studies on the molecular mechanisms through which this compound exerts its effects.
- Therapeutic Applications : Clinical trials to evaluate its efficacy and safety in treating conditions such as diabetes and viral infections.
- Structural Optimization : Chemical modifications could enhance its potency and selectivity for specific biological targets.
Properties
Molecular Formula |
C7H8N2O4 |
---|---|
Molecular Weight |
184.15 g/mol |
IUPAC Name |
4-(aminomethyl)-5-nitrobenzene-1,2-diol |
InChI |
InChI=1S/C7H8N2O4/c8-3-4-1-6(10)7(11)2-5(4)9(12)13/h1-2,10-11H,3,8H2 |
InChI Key |
ZGJWODUWCHIEAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)[N+](=O)[O-])CN |
Origin of Product |
United States |
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